molecular formula C21H27NO6 B1684343 E6201 CAS No. 603987-35-5

E6201

Cat. No.: B1684343
CAS No.: 603987-35-5
M. Wt: 389.4 g/mol
InChI Key: MWUFVYLAWAXDHQ-HMNLTAHHSA-N
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Description

E-6201 is a novel kinase inhibitor that targets mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase kinase 1 (MEKK1). It has shown significant potential in treating various cancers, particularly those resistant to other treatments. E-6201 is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase, thereby inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

E-6201 is synthesized through a series of chemical reactions starting from a natural product derivative. The key steps involve the modification of the natural product to enhance its stability and efficacy. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of E-6201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

E-6201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Methanol, ethylamine.

Major Products

The major products formed from these reactions are various analogs of E-6201 with different functional groups, which are tested for their efficacy and stability .

Mechanism of Action

E-6201 exerts its effects by inhibiting the activity of MEK1 and MEKK1. It binds to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream signaling molecules like extracellular signal-regulated kinase (ERK). This inhibition disrupts the mitogen-activated protein kinase pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E-6201

E-6201 is unique due to its dual inhibition of MEK1 and MEKK1, making it effective against cancers resistant to other MEK inhibitors. Its ability to inhibit multiple kinases involved in the mitogen-activated protein kinase pathway provides a broader therapeutic potential .

Properties

CAS No.

603987-35-5

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

InChI

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1

InChI Key

MWUFVYLAWAXDHQ-HMNLTAHHSA-N

SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Isomeric SMILES

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C

Canonical SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Appearance

Solid powder

603987-35-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
E 6201
E-6201
E6201 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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